molecular formula C8H10F3N3 B2889635 N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2012976-30-4

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B2889635
CAS RN: 2012976-30-4
M. Wt: 205.184
InChI Key: IJYFWZVQIBBUMX-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

  • GPR119 Agonists for Diabetes Management :

    • A study by Kubo et al. (2021) focused on designing and synthesizing a series of GPR119 agonists. They discovered a potent and orally bioavailable GPR119 agonist, which showed promising results in augmenting insulin secretion and effectively lowering plasma glucose levels in a diabetic animal model.
  • Gas Separation Applications :

    • Research conducted by Fang et al. (2000) explored the synthesis of wholly aromatic hyperbranched polyimides using a triamine monomer and various dianhydride monomers, including compounds related to N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine. These materials have applications in gas separation.
  • Development of Novel Heterocyclic Compounds :

    • The work of El-Deeb et al. (2008) involved synthesizing new N-arylpyrimidin-2-amine derivatives, showing the versatility of pyrimidin-4-amine compounds in creating diverse heterocyclic structures.
  • Hydrogen Bonding Characterization :

    • Traoré et al. (2017) conducted a quantum chemical study to identify hydrogen bonding sites in pyrimidine derivatives, showcasing the significance of these interactions in the molecular behavior of such compounds.
  • Synthesis of Trifluoromethylated Analogues :

    • Sukach et al. (2015) described the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues, underlining the potential of trifluoromethylated pyrimidines in pharmaceutical applications.
  • Structural Analysis and Bioactivity Studies :

    • A study by Titi et al. (2020) on pyrazole derivatives, including pyrimidin-2-amine compounds, investigated their structure and evaluated their antitumor, antifungal, and antibacterial properties.

properties

IUPAC Name

N-propan-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-5(2)14-7-3-6(8(9,10)11)12-4-13-7/h3-5H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYFWZVQIBBUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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